4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide

描述

Nomenclature and IUPAC Classification

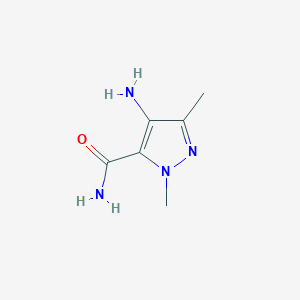

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide , which precisely defines its substitution pattern:

- 1H-pyrazole : Indicates a pyrazole ring with hydrogen at position 1

- 1,3-dimethyl : Methyl groups at positions 1 and 3

- 4-amino : Amino group at position 4

- 5-carboxamide : Carboxamide group at position 5

Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 59023-32-4 |

| Molecular Formula | C₆H₁₀N₄O |

| Molecular Weight | 154.17 g/mol |

| SMILES | CC1=NN(C)C(=C1N)C(N)=O |

| InChI Key | MAEONVQIUBKEIF-UHFFFAOYSA-N |

This nomenclature differentiates it from positional isomers such as 3-amino-1,5-dimethyl derivatives or carboxamide-substituted analogs at other ring positions.

Historical Development in Pyrazole Chemistry

The synthesis of pyrazole derivatives dates to 1883 when Ludwig Knorr first characterized the parent pyrazole structure. Key milestones include:

- 1898 : Hans von Pechmann's acetylene-diazomethane cyclization established foundational pyrazole synthesis

- Mid-20th century : Development of hydrazine-1,3-diketone condensations enabled systematic substitution pattern control

- 1980s–2000s : Advances in regioselective amination and carboxamide functionalization facilitated targeted synthesis of 4-amino-5-carboxamide derivatives

Modern synthetic strategies for this compound typically employ:

- Cyclocondensation of methyl-substituted hydrazines with β-ketoamides

- Post-functionalization via nitration/reduction sequences at position 4

This evolution reflects the broader shift in pyrazole chemistry from structural characterization to application-driven synthesis.

Positional Isomerism in Aminopyrazole Derivatives

The compound exhibits distinct chemical behavior compared to its positional isomers due to electronic and steric effects:

Critical factors influencing isomer stability:

- Hydrogen bonding : Intramolecular H-bonds between amino and carboxamide groups stabilize the 4-amino-5-carboxamide configuration

- Steric effects : 1,3-dimethyl substitution minimizes non-bonded interactions with the carboxamide moiety

- Electronic effects : Electron-donating methyl groups enhance ring electron density at positions 4 and 5

X-ray crystallographic studies confirm the planar pyrazole ring system with bond lengths of 1.33–1.38 Å for C-N bonds, consistent with aromatic delocalization. The amino and carboxamide groups adopt nearly coplanar orientations relative to the heterocycle, maximizing conjugation.

This structural precision enables specific applications in:

- Kinase inhibitor design (exploiting H-bond donor/acceptor pairs)

- Metal-organic framework construction (via carboxamide coordination sites)

- Photovoltaic materials engineering (through extended π-conjugation)

属性

IUPAC Name |

4-amino-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(7)5(6(8)11)10(2)9-3/h7H2,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEONVQIUBKEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550512 | |

| Record name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59023-32-4 | |

| Record name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes Overview

The synthesis of 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide generally follows these key steps:

- Formation of the pyrazole ring system, typically via cyclization of hydrazine derivatives with β-ketoesters or diketones.

- Introduction of methyl groups at the 1- and 3-positions of the pyrazole ring.

- Functionalization at the 4-position with an amino group.

- Conversion of the 5-position to a carboxamide group.

Detailed Synthetic Methodologies

Cyclization of β-Ketonitriles with Hydrazines

One of the most versatile and widely used methods for synthesizing 5-aminopyrazoles, including derivatives like this compound, involves the condensation of β-ketonitriles with hydrazines. This approach proceeds via hydrazone intermediates that cyclize to form the pyrazole ring:

Mechanism : The terminal nitrogen of hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequently, the other nitrogen attacks the nitrile carbon, leading to cyclization and formation of the 5-aminopyrazole core.

Example : Reaction of α-cyanoacetophenones with methylhydrazine derivatives under controlled temperature conditions yields 5-amino-1,3-dimethylpyrazoles, which can be further functionalized.

Preparation of 1,3-Dimethylpyrazole Intermediates

A patent describes a method to synthesize 1,3-dimethyl-1H-pyrazole-5-ethyl formate, a key intermediate structurally related to the target compound:

Step 1 : React ethanol, sodium ethoxide, and diethyl oxalate, slowly adding acetone while maintaining the temperature below 15 °C. This produces an intermediate after a 24-hour heat preservation reaction.

Step 2 : Mix the intermediate with DMF, cool to 5-15 °C, and slowly add methylhydrazine, maintaining temperature below 15 °C. After addition, heat to 40-50 °C and react for 6 hours.

Workup : Concentrate under reduced pressure, then purify by vacuum distillation to obtain the 1,3-dimethyl-1H-pyrazole-5-ethyl formate intermediate with high purity and yield.

This intermediate can be converted to the corresponding carboxamide derivative by further functional group transformations.

Carbodiimide-Mediated Coupling to Form Carboxamide

The final carboxamide group at the 5-position is typically introduced via carbodiimide-mediated coupling reactions:

Reagents : Use coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in solvents like dimethylformamide (DMF).

Procedure : The pyrazole amine intermediate is reacted with carboxylic acid derivatives under mild conditions at room temperature, often followed by purification through preparative thin-layer chromatography or recrystallization.

Characterization : The product is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis, ensuring the correct substitution pattern and high purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Formation of intermediate | Ethanol, sodium ethoxide, diethyl oxalate, acetone | <15 | 24 h | Slow addition of acetone, heat preservation |

| Reaction with methylhydrazine | DMF, methylhydrazine | 5–15 (addition), 40–50 (reaction) | 6 h | Controlled temperature to improve yield |

| Coupling to carboxamide | EDCI, HOBt, DMF | Room temperature | 3–24 h | Mild conditions, purification by chromatography |

Research Findings and Yields

The patent method for the intermediate synthesis reports increased conversion rates and suppressed impurities by strict temperature control and feeding sequence, resulting in high purity and yield of the pyrazole intermediate.

Carbodiimide coupling reactions yield the final carboxamide product in moderate to good yields (approximately 48–56%), with melting points in the range of 156–264 °C depending on derivative substituents.

Spectroscopic data confirm the successful synthesis: methyl protons appear at δ 2.4–2.7 ppm in ^1H-NMR, and IR spectra show characteristic amide C=O stretches near 1650 cm^-1.

Summary Table of Preparation Methods

Notes on Industrial and Advanced Techniques

Industrial synthesis may incorporate continuous flow reactors and microwave-assisted synthesis to improve scalability and reaction rates.

Advanced purification techniques such as vacuum distillation and chromatographic separation are critical for obtaining high-purity products suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学研究应用

Scientific Research Applications

Anticancer Activity: Case studies have demonstrated the anticancer properties of 4-amino-DMP derivatives against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). The compound inhibits cell proliferation with IC50 values ranging from 19 nM to 73 nM, suggesting its potential as an anticancer agent.

Antimicrobial Efficacy: Research has shown that 4-amino-DMP exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. It inhibits the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics.

Structural Variants and Biological Activities: Structural modifications of 4-amino-DMP can lead to improved potency against specific targets or reduced toxicity profiles. For example, different substitutions on the pyrazole ring can result in enhanced anti-inflammatory or herbicidal activities.

Pyrazole Derivatives as Antitumor Agents: Studies have explored novel 1H-pyrazole-3-carboxamide derivatives for their antiproliferative effect on cancer cells, kinase inhibition, and DNA-binding interaction to interpret antitumor mechanisms . DNA may serve as a potential target to these pyrazole derivatives .

The table below compares the biological activities of structural variants of 4-amino-DMP:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | Base structure with dimethyl group | Anticancer, antimicrobial |

| 5-Amino-N-methyl-1H-pyrazole-4-carboxamide | Methyl substitution at different position | Enhanced anti-inflammatory properties |

| 3-(Substituted alkoxy)pyrazole-4-carboxamides | Alkoxy substituents | Increased herbicidal activity |

作用机制

The mechanism of action of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

相似化合物的比较

Key Observations :

- Substituent Effects : The presence of aromatic groups (e.g., phenyl in 4a) correlates with higher melting points (>200°C), likely due to enhanced π-π stacking . In contrast, alkyl substituents (e.g., propyl in ) or ester groups (e.g., ethyl in ) reduce crystallinity and improve solubility in organic solvents.

- Regulatory Status: Compounds like 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide meet stringent regulatory standards (USP, EMA), unlike the discontinued target compound .

生物活性

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of the Compound

- Chemical Structure : The compound features a pyrazole ring with amino and carboxamide functional groups, contributing to its reactivity and biological properties.

- Molecular Formula : C₆H₈N₄O

- Molar Mass : 154.17 g/mol

This compound is believed to interact with various biological targets, leading to significant biochemical effects:

Target Interactions

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as FLT3 (FMS-like tyrosine kinase 3) and cyclin-dependent kinases (CDKs), which are crucial in cell proliferation pathways.

- Receptor Modulation : Similar compounds have been reported to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.

Biochemical Pathways

The interactions of this compound can influence several biochemical pathways, including those involved in:

- Cell Cycle Regulation : By inhibiting CDKs, the compound may affect cell cycle progression and promote apoptosis in cancer cells.

- Inflammatory Response : Its anti-inflammatory properties may involve modulation of cytokine production and inhibition of inflammatory pathways.

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

A study evaluating the anticancer properties demonstrated significant inhibition of cell proliferation against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16) with IC50 values ranging from 19 nM to 73 nM. This indicates its potential as an anticancer agent.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. It inhibited the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation through inhibition of key inflammatory mediators .

Case Study 1: Anticancer Efficacy

In vitro studies revealed that derivatives of this compound exhibited potent antiproliferative effects against various cancer cell lines. For instance, derivatives demonstrated IC50 values significantly lower than many existing chemotherapeutics, highlighting their therapeutic potential.

Case Study 2: Antimicrobial Evaluation

A comparative study on antimicrobial efficacy indicated that the compound showed effective inhibition zones against multiple bacterial strains. The minimum inhibitory concentration (MIC) was found to be as low as 0.22 μg/mL for some derivatives, showcasing their strong antibacterial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring with amino and carboxamide groups | Anticancer, antimicrobial, anti-inflammatory |

| 5-Amino-N-methyl-1H-pyrazole-4-carboxamide | Methyl substitution at different position | Enhanced anti-inflammatory properties |

| 3-(Substituted alkoxy)pyrazole-4-carboxamides | Alkoxy substituents | Increased herbicidal activity |

This table illustrates how structural variations among pyrazole derivatives can lead to differing biological activities.

常见问题

Q. What are the key steps for synthesizing 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how can reaction intermediates be characterized?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by functional group modifications. For example:

- Step 1 : Cyclocondensation of ethyl acetoacetate with 1,3-dimethylhydrazine to form the pyrazole core.

- Step 2 : Introduction of the carboxamide group via hydrolysis or amidation.

Intermediates can be characterized using melting point analysis (e.g., derivatives in show distinct m.p. ranges for structural validation) and spectral techniques (FTIR for amine/carbonyl groups; NMR for regiochemistry). Purity is assessed via HPLC .

Q. How can researchers verify the identity and purity of this compound when commercial analytical data are unavailable?

- Combined spectral analysis : Use H/C NMR to confirm substituent positions and hydrogen bonding (e.g., NH and carboxamide protons appear as distinct signals in DMSO-d) .

- Elemental analysis : Match experimental C/H/N ratios with theoretical values (e.g., CHNO requires C 43.89%, H 6.71%, N 34.13%) .

- Chromatography : TLC or HPLC with a reference standard to detect impurities .

Q. What solvent systems are optimal for solubility studies of this compound?

- Polar aprotic solvents : DMSO or DMF are ideal due to the compound’s carboxamide and amino groups.

- Aqueous solubility : Adjust pH to exploit zwitterionic behavior; solubility increases in mildly acidic/basic conditions.

- Thermodynamic studies : Use UV-Vis spectroscopy to measure solubility limits at varying temperatures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Optimize the molecular geometry (e.g., using Gaussian09 with B3LYP/6-31G(d)) to identify electrophilic sites.

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO/LUMO energies to predict regioselectivity. For example, the carboxamide group’s electron-withdrawing effect directs nucleophiles to the pyrazole C-4 position .

- MD simulations : Study solvent effects on reaction pathways (e.g., DMSO stabilizes transition states via hydrogen bonding) .

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify optimal conditions. For instance, shows that using trimethyl orthoformate improves yield in analogous pyrazole syntheses.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

- Post-hoc analysis : Compare byproducts via LC-MS to identify side reactions (e.g., over-methylation or hydrolysis) .

Q. How can the compound’s bioactivity be explored using structure-activity relationship (SAR) studies?

- Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at the pyrazole ring or alkylation of the amino group) .

- Enzyme assays : Test inhibition of target enzymes (e.g., kinases or phosphatases) using fluorescence-based assays.

- Molecular docking : Screen analogs against protein crystal structures (e.g., PDB entries) to prioritize candidates for synthesis .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical control?

- Catalyst optimization : Transition from stoichiometric to catalytic reagents (e.g., CuI for amidation) to reduce costs.

- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclocondensation).

- Crystallization engineering : Use anti-solvent addition to enhance purity during recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。